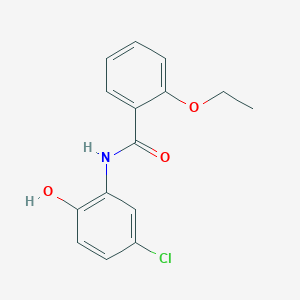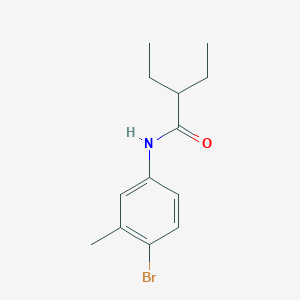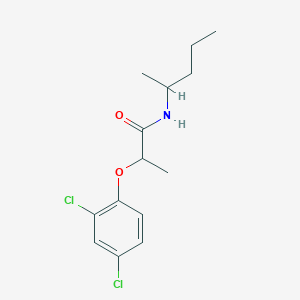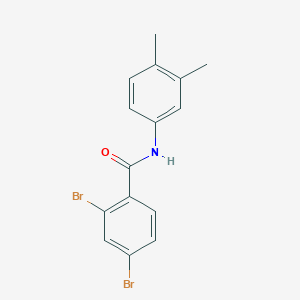
N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide, also known as BHPI, is a chemical compound that has been widely used in scientific research due to its unique properties. BHPI is a small molecule that has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In
Aplicaciones Científicas De Investigación
Cancer Research
Research has explored the potential of niclosamide derivatives, including N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide, in cancer treatment. These derivatives have shown significant cytotoxicity against various human cancer cells like breast, prostate, cervical cancer cells, and acute promyelocytic leukemia cells. They have also demonstrated activity in assays related to nuclear factor-ĸappa B (NFĸB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential (MTP) (Tang et al., 2017).
Molecular Interactions and Structure
Studies have investigated the molecular structure of derivatives of N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide through methods like X-ray diffraction and DFT calculations. These studies help understand the influence of intermolecular interactions on molecular geometry, particularly the effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Drug Development
Niclosamide derivatives have been synthesized and evaluated for gastroprokinetic activity, which influences gastric emptying. These studies explore the relationship between molecular structure and biological activity, providing insights for drug development (Morie et al., 1995).
Nanotechnology in Gene Expression
Research has been conducted on the use of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide in nanotechnology, particularly in enhancing gene expression. This compound has been used in NanoScript platforms to modulate gene expression, indicating its potential in applications like stem cell differentiation (Patel et al., 2015).
Antidiabetic Drug Studies
The structure and properties of antidiabetic drugs related to N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide have been a subject of research, focusing on the solid-state structure and solution behavior. These studies contribute to understanding the drug's stability and efficacy (Sanz et al., 2012).
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-20-14-6-4-3-5-11(14)15(19)17-12-9-10(16)7-8-13(12)18/h3-9,18H,2H2,1H3,(H,17,19) |
Clave InChI |
YEFGGTAFRZXAOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)







![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

